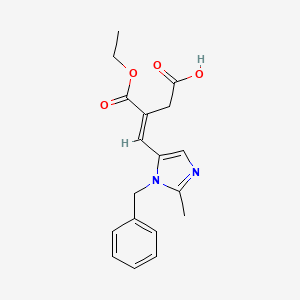
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid is a complex organic compound that features an imidazole ring, a benzyl group, and an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl and ethoxycarbonyl groups. The final step involves the formation of the but-3-enoic acid moiety through a series of condensation and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl and ethoxycarbonyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-Benzyl-2-methyl-1H-imidazole
- 4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)butanoic acid
- Ethyl 4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)butanoate
Uniqueness
What sets (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl group, in particular, can enhance the compound’s solubility and reactivity, making it a valuable tool in various research and industrial applications.
生物活性
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid is a compound that has garnered attention for its potential pharmacological applications. Its structure includes an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by case studies and research findings.
The molecular formula of this compound is C₁₈H₂₀N₂O₄, with a molecular weight of 336.36 g/mol. The compound features an ethoxycarbonyl group and a benzyl-substituted imidazole, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing imidazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Imidazole derivatives have been studied for their ability to inhibit bacterial growth and combat fungal infections.
- Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases related to enzyme dysregulation.
Antimicrobial Activity
A study published in PubMed evaluated the antimicrobial effects of various imidazole derivatives, including those similar to this compound. Results showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent .
Anticancer Effects
In vitro studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative structurally related to this compound exhibited cytotoxicity against Burkitt's lymphoma cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
Research has shown that compounds with similar structures can effectively inhibit aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. The compound's structural components may allow it to bind effectively to the enzyme's active site, demonstrating potential therapeutic applications in hypertension .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
1640981-02-7 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(E)-4-(3-benzyl-2-methylimidazol-4-yl)-3-ethoxycarbonylbut-3-enoic acid |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-18(23)15(10-17(21)22)9-16-11-19-13(2)20(16)12-14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)/b15-9+ |
InChI 键 |
TVHFEMURPTYTGF-OQLLNIDSSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1CC2=CC=CC=C2)C)/CC(=O)O |
规范 SMILES |
CCOC(=O)C(=CC1=CN=C(N1CC2=CC=CC=C2)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















